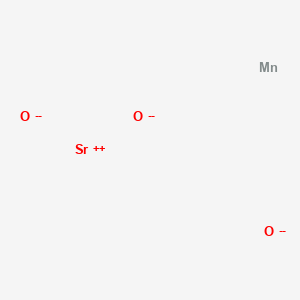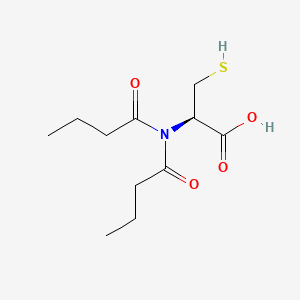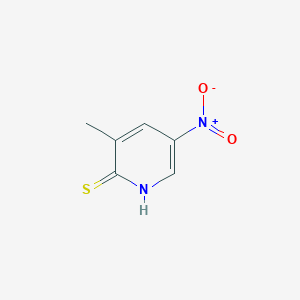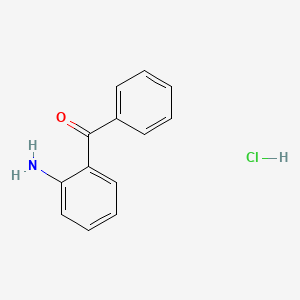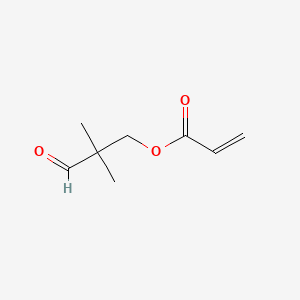
2,2-Dimethyl-3-oxopropyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-oxopropyl acrylate is an organic compound with the molecular formula C8H12O3. It is a derivative of acrylic acid and is characterized by the presence of a 2,2-dimethyl-3-oxopropyl group attached to the acrylate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxopropyl acrylate typically involves the esterification of acrylic acid with 2,2-dimethyl-3-oxopropanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
化学反应分析
Types of Reactions
2,2-Dimethyl-3-oxopropyl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,2-Dimethyl-3-oxopropyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biomedical Applications: Research has explored its potential use in drug delivery systems and as a component in biomedical devices.
作用机制
The mechanism of action of 2,2-Dimethyl-3-oxopropyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate moiety can participate in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers can interact with various molecular targets and pathways, depending on their specific applications .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-oxopropyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
2,2-Dimethyl-3-oxopropyl butyrate: Contains a butyrate group instead of an acrylate group.
Uniqueness
2,2-Dimethyl-3-oxopropyl acrylate is unique due to its specific combination of the 2,2-dimethyl-3-oxopropyl group and the acrylate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in polymerization reactions and the ability to form stable cross-linked networks .
属性
CAS 编号 |
69288-03-5 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(2,2-dimethyl-3-oxopropyl) prop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-7(10)11-6-8(2,3)5-9/h4-5H,1,6H2,2-3H3 |
InChI 键 |
LYHYCLGMCYPIRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC(=O)C=C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


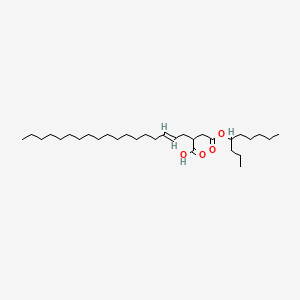
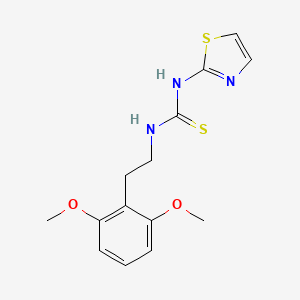
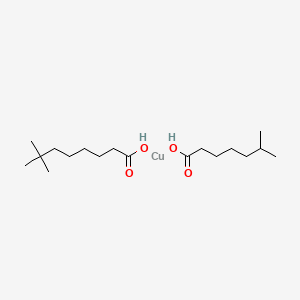
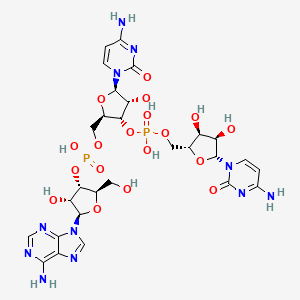
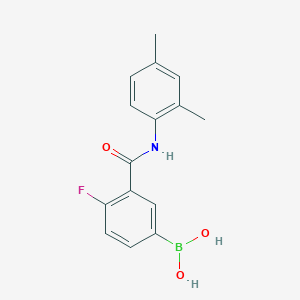
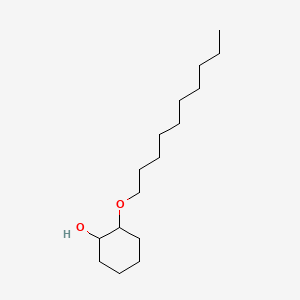
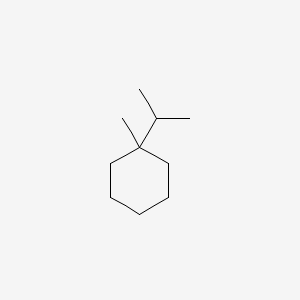

![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)
